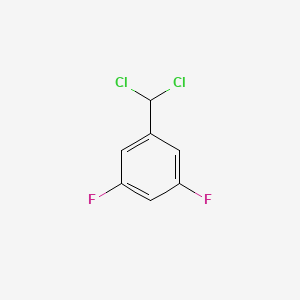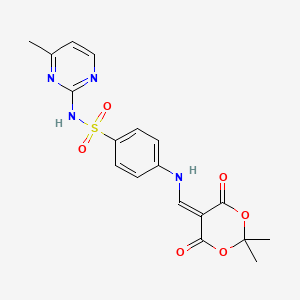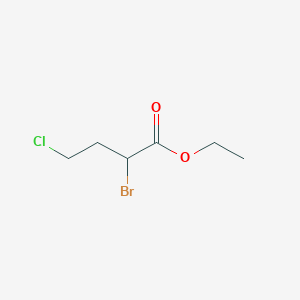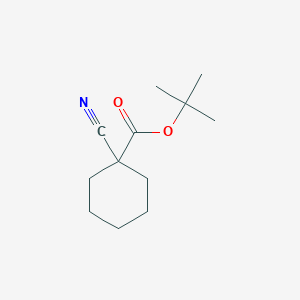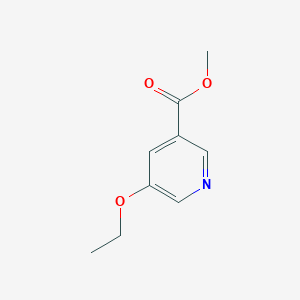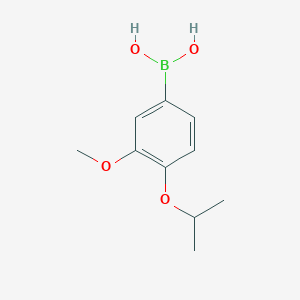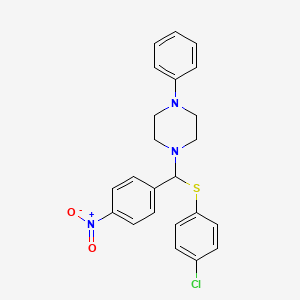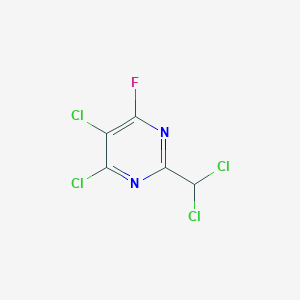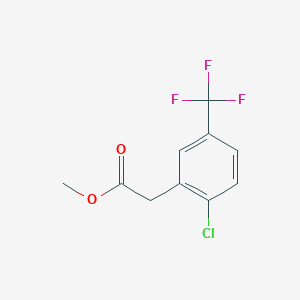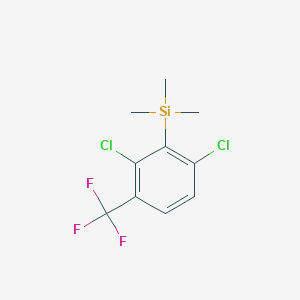
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane
Descripción general
Descripción
(2,6-Dichloro-3-(trifluoromethyl)phenyl)trimethylsilane is a chemical compound with the CAS Number: 871254-70-5 . It has a molecular weight of 287.18 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 287.18 .Aplicaciones Científicas De Investigación
Synthesis of Fluoromethylsilanes : A method for preparing trifluoromethylsilanes, including (trifluoromethyl)trimethylsilane, involves magnesium metal-mediated reductive trifluoromethylation of chlorosilanes. This process is catalytic for the preparation of (trifluoromethyl)trimethylsilane from non-ozone-depleting trifluoromethane (Prakash, Hu, & Olah, 2003).
Conformational Studies : Research on the conformational preferences of the trimethylsilyl group in various compounds, including [4-(trifluoromethyl)phenyl]trimethylsilane, has been conducted to understand their structural properties (Kitching, Olszowy, Drew, & Adcock, 1983).
Reactivity in Organic Synthesis : Phenyl(trimethylsilyl)silylene, derived from tris(trimethylsilyl)phenylsilane, shows interesting reactions with chloromethanes, leading to various products and providing insights into potential organic synthesis applications (Oka & Nakao, 1990).
Electronic and Steric Effects in Metalation : Studies on trimethylsilyl groups, including those in fluorophenyl trimethylsilanes, reveal how bulky silyl substituents affect the reactivity and metalation process in organic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).
Applications in Microelectronics : Trimethylsilane, a closely related compound, is used in plasma-enhanced chemical vapor deposition (PECVD) processes for creating dielectric thin films in microelectronics, highlighting the potential utility of related trimethylsilane derivatives in the field (Loboda, 1999).
Catalytic Reactions : (Trifluoromethyl)trimethylsilane is used in fluoride anion-initiated reactions for forming O-silyl-protected hexafluoroisopropanols, demonstrating its role as a catalyst in organic chemistry (Takahashi, Ano, & Chatani, 2020).
Synthesis of Difluoroolefins : The use of (chlorodifluoromethyl)trimethylsilane for synthesizing gem-difluoroolefins from carbonyl compounds has been explored, indicating the potential utility of similar compounds in synthetic chemistry (Wang, Li, Ni, & Hu, 2014).
Organometallic Chemistry : Studies on the acid cleavage of (2,4,6-trimethoxyphenyl)trimethylsilane provide insights into the reactivity of silanes in organometallic chemistry (Eaborn, Salih, & Walton, 1972).
Trifluoromethylation in Organic Synthesis : Copper-mediated oxidative trifluoromethylation using (trifluoromethyl)trimethylsilane has been developed, allowing the introduction of trifluoromethyl groups into complex organic molecules (Chu & Qing, 2010).
Synthesis of Nucleophilic Reagents : The development of a novel strategy for synthesizing nucleophilic difluoromethylating reagents, such as [difluoro(phenylseleno)methyl]trimethylsilane, highlights the versatility of trimethylsilane derivatives in organic synthesis (Qin, Qiu, Yang, Meng, & Qing, 2005).
Propiedades
IUPAC Name |
[2,6-dichloro-3-(trifluoromethyl)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2F3Si/c1-16(2,3)9-7(11)5-4-6(8(9)12)10(13,14)15/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXZPBXWXAUEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2F3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[1,3-bis(cyclohexyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6360638.png)
